An In-depth Technical Guide to 3,4,6-Tri-O-allyl-D-glucal: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,4,6-Tri-O-allyl-D-glucal: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4,6-Tri-O-allyl-D-glucal, a versatile synthetic intermediate in carbohydrate chemistry. With full editorial control, this document is structured to deliver in-depth insights into its chemical properties, synthesis, and applications, grounded in scientific literature and established laboratory practices.
Core Chemical Identity and Properties
CAS Number: 434327-45-4
3,4,6-Tri-O-allyl-D-glucal is a derivative of D-glucal where the hydroxyl groups at positions 3, 4, and 6 are protected by allyl ethers. This structural feature imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of complex carbohydrates and glycoconjugates.
Table 1: Physicochemical Properties of 3,4,6-Tri-O-allyl-D-glucal
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₄ | [1] |
| Molecular Weight | 266.33 g/mol | [1] |
| IUPAC Name | (2R,3S,4R)-3,4-bis(prop-2-en-1-yloxy)-2-((prop-2-en-1-yloxy)methyl)-3,4-dihydro-2H-pyran | [1] |
| Canonical SMILES | C=CCOCC1C(C(C=CO1)OCC=C)OCC=C | [1] |
| InChI Key | GMXNBEFAYKHZCQ-UHFFFAOYSA-N | [1] |
Synthesis of 3,4,6-Tri-O-allyl-D-glucal: A Step-by-Step Protocol
The synthesis of 3,4,6-Tri-O-allyl-D-glucal is generally achieved through the allylation of a suitable D-glucal precursor. While a specific, detailed protocol for this exact compound is not widely published, a general and reliable method can be adapted from standard procedures for the allylation of sugar hydroxyl groups. The following protocol is a representative example based on established chemical principles.
Diagram 1: Synthetic Workflow for 3,4,6-Tri-O-allyl-D-glucal
Caption: A generalized workflow for the synthesis of 3,4,6-Tri-O-allyl-D-glucal.
Experimental Protocol:
Materials:
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D-Glucal
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Allyl bromide
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Methanol
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend D-glucal in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
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Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise to the stirred suspension. The reaction mixture is typically stirred at this temperature for 30-60 minutes to allow for the complete formation of the alkoxides.
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Allylation: To the cooled reaction mixture, add allyl bromide dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C to consume any excess sodium hydride.
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Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,4,6-Tri-O-allyl-D-glucal.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture in the air.
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Anhydrous Solvents: Anhydrous DMF is used as the solvent because it is polar and aprotic, effectively solvating the alkoxide intermediates without interfering with the nucleophilic substitution reaction.
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Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups of D-glucal to form the corresponding alkoxides, which are potent nucleophiles for the subsequent reaction with allyl bromide.
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Stepwise Addition at 0 °C: The portion-wise addition of sodium hydride and dropwise addition of allyl bromide at low temperature helps to control the exothermic nature of the reactions and prevent potential side reactions.
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Aqueous Workup: The washing steps are essential to remove DMF, unreacted reagents, and inorganic salts from the organic layer.
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Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any partially allylated byproducts and other impurities.
Spectroscopic Characterization
Detailed, experimentally verified spectroscopic data for 3,4,6-Tri-O-allyl-D-glucal is not widely available in the public domain. However, based on the known chemical shifts of similar structures and general principles of NMR and IR spectroscopy, the following characteristic signals can be predicted.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4,6-Tri-O-allyl-D-glucal
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Vinylic (C=CH₂) | 5.8 - 6.0 | Vinylic (C=CH₂) | 134 - 136 |
| Vinylic (=CH₂) | 5.1 - 5.3 | Vinylic (=CH₂) | 116 - 118 |
| Glucal H-1 | 6.3 - 6.5 | Glucal C-1 | 144 - 146 |
| Glucal H-2 | 4.7 - 4.9 | Glucal C-2 | 98 - 100 |
| Allylic (-OCH₂-) | 4.0 - 4.3 | Allylic (-OCH₂-) | 68 - 72 |
| Glucal Ring Protons | 3.5 - 4.2 | Glucal Ring Carbons | 65 - 80 |
Note: These are estimated values and should be confirmed by experimental data. The actual chemical shifts can be influenced by the solvent and other experimental conditions.[2][3]
Infrared (IR) Spectroscopy:
The IR spectrum of 3,4,6-Tri-O-allyl-D-glucal is expected to exhibit characteristic absorption bands for the following functional groups:
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C=C Stretch (alkene): ~1645 cm⁻¹
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=C-H Stretch (alkene): ~3080 cm⁻¹
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C-O-C Stretch (ether): ~1100 cm⁻¹
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C-H Stretch (alkane): ~2850-3000 cm⁻¹
Mass Spectrometry (MS):
In a mass spectrum, 3,4,6-Tri-O-allyl-D-glucal (C₁₅H₂₂O₄) would be expected to show a molecular ion peak [M]⁺ or, more commonly, adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺, depending on the ionization technique used (e.g., ESI, CI).
Key Reactions and Applications in Drug Development
3,4,6-Tri-O-allyl-D-glucal is a valuable intermediate in organic synthesis, particularly in the construction of complex oligosaccharides and glycoconjugates which are often key components of biologically active molecules.
Diagram 2: Reactivity of 3,4,6-Tri-O-allyl-D-glucal
Caption: Major reaction pathways involving 3,4,6-Tri-O-allyl-D-glucal.
Key Reactions:
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Glycosylation Reactions: The double bond in the glucal ring can be activated to participate in glycosylation reactions, allowing for the formation of 2-deoxyglycosides. The allyl protecting groups are stable under a wide range of glycosylation conditions.
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Allyl Group Deprotection: The allyl ether protecting groups can be selectively removed under mild conditions, typically using a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in the presence of a suitable scavenger. This orthogonality allows for selective deprotection in the presence of other protecting groups like benzyl or silyl ethers.
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Allylic Substitution: The allyl groups themselves can undergo nucleophilic substitution reactions, providing a handle for further functionalization of the molecule.[1]
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Lewis Acid Catalysis: The compound can act as a substrate in Lewis acid-mediated reactions, facilitating carbon-carbon bond formation.[1]
Applications in Drug Development:
The ability to introduce sugar moieties with 2-deoxy functionality is crucial in the synthesis of various natural products and their analogues with potential therapeutic applications. These include certain antibiotics, anticancer agents, and antiviral compounds. The stability of the allyl protecting groups, coupled with their mild removal conditions, makes 3,4,6-Tri-O-allyl-D-glucal an attractive intermediate in multi-step synthetic campaigns towards complex drug targets.
Safety and Handling
General Handling Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of vapors or mists.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Handle with care to avoid spills. In case of a spill, absorb with an inert material and dispose of properly.
Storage:
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Store in a tightly sealed container in a cool, dry place.
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Keep away from strong oxidizing agents and strong acids.[4]
Hazard Statements (General for similar compounds):
While not specific to this compound, related chemicals may cause skin and eye irritation. It is prudent to handle 3,4,6-Tri-O-allyl-D-glucal with the assumption that it may have similar properties.
Conclusion
3,4,6-Tri-O-allyl-D-glucal is a valuable and versatile building block in modern carbohydrate synthesis. Its unique combination of a reactive glucal double bond and stable, yet easily removable, allyl protecting groups makes it an important intermediate for the synthesis of complex oligosaccharides and glycoconjugates with potential applications in drug discovery and development. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, the established principles of carbohydrate chemistry provide a solid foundation for its synthesis and utilization in the laboratory.
References
- Fisher Scientific. "Safety Data Sheet: 3,4,6-Tri-O-acetyl-D-glucal." (2024).
- Merck Millipore.
- Smolecule. "3,4,6-Tri-O-allyl-D-glucal." (2024).
- NMR Chemical Shifts.
- Chemistry Paper No.
